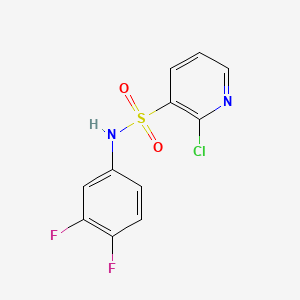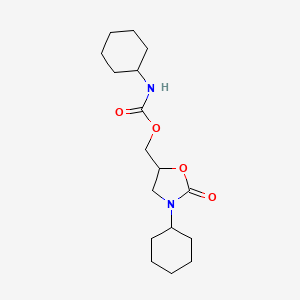
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, difluorophenyl group, and a pyridinesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide typically involves the reaction of 3,4-difluoroaniline with chlorosulfonylpyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(3,4-difluorophenyl)propanamide
- 2-chloro-N-(3,4-difluorophenyl)acetamide
- 2-chloro-N-(3,4-difluorophenyl)methyl]aniline
Uniqueness
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide is unique due to the presence of the pyridinesulfonamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7ClF2N2O2S |
|---|---|
Molekulargewicht |
304.70 g/mol |
IUPAC-Name |
2-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-10(2-1-5-15-11)19(17,18)16-7-3-4-8(13)9(14)6-7/h1-6,16H |
InChI-Schlüssel |
GPDWPGVPLYKQNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B13375815.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375823.png)
![N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B13375828.png)
![6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13375832.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375837.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13375854.png)
![2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B13375860.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375864.png)
![6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375871.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![2-(1-{[2-(N-hydroxyethanimidoyl)benzoyl]oxy}vinyl)benzoic acid](/img/structure/B13375887.png)
![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)
![N-(4-chlorobenzyl)-N-[2-(2-pyrimidinyloxy)ethyl]amine](/img/structure/B13375893.png)

